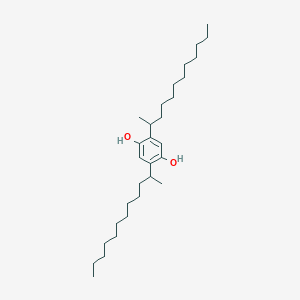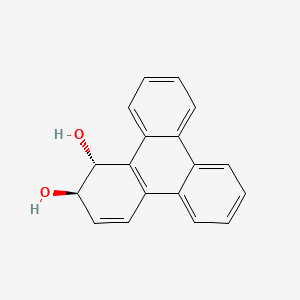
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2,5-di-sec-dodecyl- is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with two secondary dodecyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-di-sec-dodecyl- typically involves the alkylation of hydroquinone (1,4-benzenediol) with sec-dodecyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Preparation of sec-dodecyl halides: Sec-dodecyl alcohols are converted to their corresponding halides using halogenating agents such as thionyl chloride or phosphorus tribromide.
Alkylation reaction: Hydroquinone is reacted with sec-dodecyl halides in the presence of a strong base to yield 1,4-Benzenediol, 2,5-di-sec-dodecyl-.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2,5-di-sec-dodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The secondary dodecyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted hydroquinone derivatives with various functional groups.
科学研究应用
1,4-Benzenediol, 2,5-di-sec-dodecyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 1,4-Benzenediol, 2,5-di-sec-dodecyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The secondary dodecyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): Hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Parent compound with hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,4-Benzenediol, 2,5-di-sec-dodecyl- is unique due to the presence of secondary dodecyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and influence its reactivity and interactions with other molecules.
属性
| 62085-82-9 | |
分子式 |
C30H54O2 |
分子量 |
446.7 g/mol |
IUPAC 名称 |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI 键 |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
